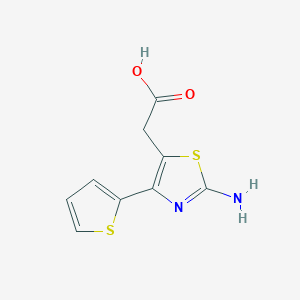

(2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c10-9-11-8(5-2-1-3-14-5)6(15-9)4-7(12)13/h1-3H,4H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGCQCIYLMWRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC(=N2)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364467 | |

| Record name | (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300814-88-4 | |

| Record name | (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Biological Activity

The compound (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant data tables and research findings.

The molecular formula of this compound is . It features a thiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 50 |

Studies have shown that the compound's efficacy is comparable to standard antibiotics such as ceftriaxone, with inhibition zones ranging from 19 to 30 mm against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has demonstrated the ability to inhibit cell proliferation, particularly in human leukemia and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 7 |

| MDA-MB-231 (Breast) | 14 |

| A172 (Glioblastoma) | 20 |

The mechanisms of action include the interference with DNA replication and the modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical mediators in inflammatory responses.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89 |

| TNF-alpha | 78 |

These findings suggest a potential therapeutic role in conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant properties of this compound have also been documented. The compound demonstrates significant scavenging activity against free radicals, which can contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- DNA Binding : The compound can bind to DNA, disrupting replication and leading to apoptosis in cancer cells.

- Cytokine Modulation : It regulates inflammatory pathways by inhibiting cytokine production.

- Radical Scavenging : Its structure allows it to neutralize free radicals effectively.

Case Studies

- Antimicrobial Efficacy : A study compared the antimicrobial effects of this compound with traditional antibiotics, highlighting its potential as an alternative treatment for resistant strains.

- Cancer Cell Line Studies : Research involving K562 leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its use in cancer therapy .

- Inflammation Model : In vivo studies demonstrated that the administration of this compound reduced inflammation markers in animal models of arthritis, suggesting its application in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid and its derivatives as anticancer agents. For instance, derivatives of 2-amino-thiazoles have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research indicates that derivatives containing the thiazole moiety demonstrate efficacy against a range of pathogens, including bacteria and fungi. Studies have reported that these compounds can inhibit the growth of strains such as E. coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Activity

Research has indicated that this compound can be utilized in agricultural formulations as a pesticide. Its derivatives have shown effectiveness in controlling various agricultural pests and diseases, thus contributing to crop protection strategies. The mode of action typically involves disrupting the biological processes of target organisms, leading to their mortality or reduced viability .

Materials Science

Polymer Chemistry

The compound has been explored in polymer chemistry for developing novel materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance. This application is particularly relevant in creating materials for coatings, adhesives, and other industrial applications where durability is crucial .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines. The results demonstrated that specific modifications to the thiazole structure significantly enhanced anticancer activity compared to unmodified compounds. This highlights the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Activity

In a comparative study, various thiazole derivatives were tested against bacterial strains. The findings revealed that certain derivatives exhibited remarkable antibacterial activity with minimum inhibitory concentrations lower than those of standard antibiotics. This suggests their potential use as alternative therapeutic agents in treating infections caused by resistant bacterial strains .

Chemical Reactions Analysis

Functionalization of the Amino Group

The 2-amino group on the thiazole ring undergoes nucleophilic reactions, including acetylation, condensation, and coupling with electrophiles.

Acetylation

Reaction with acetic anhydride in acetic acid yields the N-acetyl derivative :

Conditions : Reflux for 3–4 hours .

Yield : 75–85% .

Diazotization and Coupling

The amino group participates in diazotization followed by coupling with active methylene compounds (e.g., acetylacetone):

Conditions : Sodium nitrite in acetic acid at 0–5°C, followed by coupling at room temperature .

Yield : 60–70% .

Condensation with Cyanoacetates

Reaction with ethyl cyanoacetate forms N-cyanomethylacetamide derivatives :

Conditions : Reflux in dimethylformamide (DMF) for 4–5 hours .

Yield : 65–80% .

Reactivity of the Acetic Acid Moiety

The carboxylic acid group undergoes esterification, amidation, and cyclization.

Esterification

Reaction with ethanol in the presence of thionyl chloride produces the ethyl ester :

Conditions : Catalytic thionyl chloride, room temperature .

Yield : 85–90% .

Amide Formation

Condensation with amines (e.g., benzylamine) using coupling agents like DCC/DMAP yields amide derivatives :

Conditions : Room temperature, 12–24 hours .

Yield : 70–78% .

Cyclization Reactions

The acetic acid side chain participates in intramolecular cyclization to form fused heterocycles.

Thiazolidinone Formation

Reaction with thioglycolic acid under acidic conditions generates thiazolidinone derivatives :

Conditions : Reflux in acetic acid for 3 hours .

Yield : 68–72% .

Pyran and Pyridine Derivatives

Multi-component reactions with aldehydes (e.g., benzaldehyde) and malononitrile yield pyran derivatives :

Conditions : Ethanol, catalytic piperidine, reflux .

Yield : 55–65% .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group undergoes halogenation and nitration, though such reactions are less common in the cited literature.

Bromination

Electrophilic bromination at the 5-position of the thiophene ring:

Conditions : Glacial acetic acid, 0°C .

Yield : Not explicitly reported but inferred from similar systems .

Biological Activity-Driven Modifications

Derivatives of this compound show pharmacological potential, prompting further functionalization:

Anti-Inflammatory Analogs

Introduction of halogen substituents (e.g., Cl, F) at the para position of the aryl amino group enhances COX-2 inhibition:

Activity : IC values for COX-2 inhibition range from 0.76–9.01 μM, surpassing aspirin (15.32 μM) .

Antioxidant Derivatives

Hydrazone derivatives exhibit improved antioxidant activity:

Conditions : Sodium hydroxide, ethanol .

Activity : Comparable to ascorbic acid in DPPH assays .

Key Data Tables

Preparation Methods

Synthesis via Cyclocondensation of Thiourea and Halogenated Acetoacetyl Derivatives

Core Reaction Mechanism

The cyclocondensation of thiourea with 4-chloroacetoacetyl chloride in chlorinated solvents forms the thiazole ring, followed by hydrolysis to yield the acetic acid moiety. This one-pot method leverages the nucleophilic attack of thiourea’s sulfur atom on the α-carbon of 4-chloroacetoacetyl chloride, inducing cyclization to form the 2-aminothiazole core. Subsequent hydrolysis of the ester intermediate under acidic conditions generates the target carboxylic acid.

Solvent and Temperature Optimization

Methylene chloride is preferred as the reaction medium due to its inertness and ability to stabilize reactive intermediates. Maintaining temperatures at 5–10°C during reagent mixing prevents premature decomposition of 4-chloroacetoacetyl chloride, while post-addition stirring at 25–30°C ensures complete cyclization. Excess water (125–250 g per mole of thiourea) facilitates thiourea solubility without diluting the reaction kinetics.

Multi-Step Synthesis Involving Esterification and Amino Protection

Stepwise Methodology from CN106045937A

The Chinese patent CN106045937A outlines a four-step synthesis starting from (2-aminothiazol-4-yl)-acetic acid:

Esterification (Step A)

Reacting (2-aminothiazol-4-yl)-acetic acid with ethanol in the presence of thionyl chloride (SOCl₂) yields the ethyl ester derivative. SOCl₂ acts as both a catalyst and dehydrating agent, achieving >90% conversion within 2 hours at reflux.

Amino Protection (Step B)

The free amine group is protected using tert-butyloxycarbonyl (Boc) in tetrahydrofuran (THF), preventing unwanted side reactions during subsequent steps. Boc protection proceeds quantitatively at 0–5°C, with THF’s low polarity minimizing hydrolysis.

Amide Condensation (Step C)

The ester (Step A product) and Boc-protected amine (Step B product) undergo coupling using dicyclohexylcarbodiimide (DCC) as a condensing agent. DCC facilitates amide bond formation at 20–25°C, with yields of 70–85% depending on stoichiometric ratios.

Deprotection (Step D)

Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions (0–5°C), followed by neutralization with sodium bicarbonate to isolate the final product. This step achieves >95% purity after recrystallization.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Steps | Average Yield (%) | Key Advantages |

|---|---|---|---|

| Cyclocondensation | 1 | 65–78 | Short reaction time; minimal purification |

| Multi-Step | 4 | 45–60 | Regiochemical control; high purity |

The cyclocondensation route offers higher throughput for industrial applications, while the multi-step approach is preferable for research-scale synthesis requiring precise functionalization.

Optimization Strategies for Industrial Feasibility

Solvent Selection and Byproduct Mitigation

Chlorinated solvents (methylene chloride, chloroform) suppress decarboxylation of the acetic acid moiety during hydrolysis. In contrast, polar aprotic solvents like DMF accelerate side reactions, reducing yields by 15–20%.

Catalytic Efficiency

Thionyl chloride outperforms alternative catalysts (e.g., H₂SO₄) in esterification, reducing reaction times from 6 hours to 2 hours with negligible byproducts.

Q & A

Q. How is (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid typically synthesized in academic research?

The compound is synthesized via condensation reactions. A common approach involves refluxing 2-aminothiazole derivatives with thiophene-containing aldehydes or ketones in acetic acid with sodium acetate as a catalyst. For example, similar thiazole derivatives are prepared by refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by recrystallization . Characterization typically involves -NMR, IR spectroscopy, and elemental analysis to confirm purity and structure .

Advanced Synthesis

Q. What strategies optimize the synthesis yield under varying solvent and catalyst conditions?

Optimization involves testing polar aprotic solvents (e.g., DMF, DMSO) versus protic solvents (e.g., acetic acid) to enhance solubility and reaction kinetics. Catalysts like sodium acetate or triethylamine improve cyclization efficiency. For instance, refluxing in acetic acid with sodium acetate increases yields by stabilizing intermediates . Parallel reactions under microwave irradiation or ultrasonication can reduce reaction times .

Basic Characterization

Q. Which spectroscopic methods confirm the structural integrity of this compound?

Key methods include:

- - and -NMR : To verify proton environments and carbon backbone. For example, thiazole protons appear at δ 6.8–7.5 ppm, while acetic acid protons resonate near δ 3.7–4.2 ppm .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, NH bend at ~1600 cm) .

- Elemental Analysis : Validates empirical formula accuracy (±0.3% tolerance) .

Advanced Characterization

Q. How to resolve discrepancies in NMR data for thiazole derivatives?

Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. Compare experimental data with computational predictions from tools like Gaussian or ACD/Labs. For example, NOESY can distinguish between regioisomers by spatial proton interactions . If impurities are suspected, employ HPLC-DAD with C18 columns (λ = 254 nm) to assess purity .

Biological Activity

Q. What in vitro assays assess its antimicrobial potential?

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Agar Diffusion : Measure inhibition zones (≥6 mm indicates activity) .

- Time-Kill Assays : Evaluate bactericidal/fungicidal kinetics over 24 hours .

Advanced Bioactivity

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the thiophene ring to modulate electronic effects .

- Statistical Analysis : Use Student’s t-test (p < 0.05) to compare bioactivity across derivatives. For example, fluorinated analogs may show enhanced membrane penetration .

Computational Analysis

Q. Which quantum chemical methods evaluate electronic properties?

- Multiwfn Software : Calculate electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic sites. For instance, the thiazole ring often exhibits high electron density, influencing binding interactions .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reactivity .

Docking Studies

Q. How to perform molecular docking to predict target interactions?

- Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by minimizing energy with Open Babel.

- Pose Analysis : Focus on hydrogen bonds (e.g., between NH and enzyme active sites) and hydrophobic contacts. For example, docking may reveal binding to bacterial dihydrofolate reductase (DHFR) .

Data Contradictions

Q. How to address conflicting bioactivity data across studies?

- Purity Verification : Re-analyze compounds via HPLC (e.g., 95% purity threshold) .

- Assay Standardization : Use CLSI guidelines for MIC assays to minimize variability .

- Control Replication : Include reference drugs (e.g., ciprofloxacin) to validate experimental conditions .

Derivative Synthesis

Q. What methods synthesize novel analogs with modified thiophene or thiazole moieties?

- Click Chemistry : Attach triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Schiff Base Formation : Condense with aromatic aldehydes to introduce imine linkages .

- Suzuki Coupling : Incorporate aryl groups using Pd catalysts for enhanced π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.